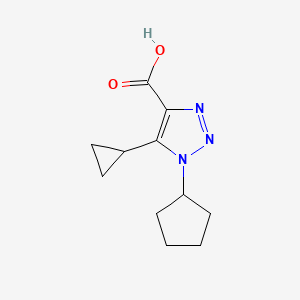
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid is an organic compound that features both an isothiocyanate group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-2-methyl-4-phenylbutanoic acid typically involves the reaction of an appropriate amine with carbon disulfide and a base, followed by the addition of a desulfurating agent. One common method involves the use of primary amines, carbon disulfide, and a base such as triethylamine to form dithiocarbamate intermediates, which are then treated with a desulfurating agent like propane phosphonic acid anhydride to yield the isothiocyanate .
Industrial Production Methods
Industrial production methods for isothiocyanates often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The isothiocyanate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like primary or secondary amines under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Thioureas.
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Applications De Recherche Scientifique
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-2-methyl-4-phenylbutanoic acid involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and other biomolecules, potentially disrupting their normal function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isothiocyanato-4-phenylbutanoic acid
- 2-Isothiocyanato-2-methylpropane
Uniqueness
2-Isothiocyanato-2-methyl-4-phenylbutanoic acid is unique due to its specific structural features, which include both an isothiocyanate group and a carboxylic acid group on a phenyl-substituted butanoic acid backbone.
Propriétés
Formule moléculaire |
C12H13NO2S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
2-isothiocyanato-2-methyl-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H13NO2S/c1-12(11(14)15,13-9-16)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) |
Clé InChI |
NPXUWJRMPMOJRO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)(C(=O)O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


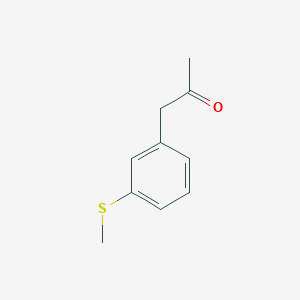


![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
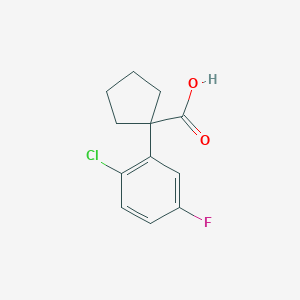
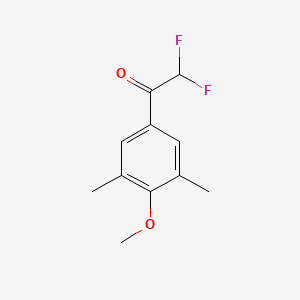
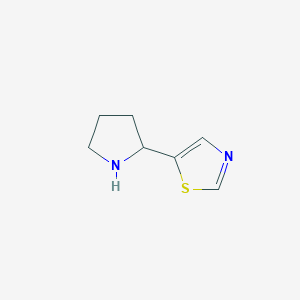


![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-ol](/img/structure/B13613210.png)

![{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13613229.png)
![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)
